5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione
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Overview
Description
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, multiple hydroxyl groups, and a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the pyrrolo[2,3-d]pyrimidine core.
Glycosylation: Attachment of the oxolan-2-yl group through glycosidic bond formation.
Thionation: Conversion of the carbonyl group to a thione group.
Each of these steps requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, and thiourea for thionation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and glycosylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the thione group to a thiol group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution of the bromine atom could introduce various functional groups, such as amines or alkyl groups.
Scientific Research Applications
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The bromine atom and thione group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromouridine: A uridine derivative with a bromine atom, used in RNA studies.
3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one: A flavonoid with similar glycosidic linkages.
Uniqueness
The uniqueness of 5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
24414-54-8 |
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Molecular Formula |
C11H12BrN3O4S |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H12BrN3O4S/c12-4-1-15(9-6(4)10(20)14-3-13-9)11-8(18)7(17)5(2-16)19-11/h1,3,5,7-8,11,16-18H,2H2,(H,13,14,20) |
InChI Key |
JPAXVONCMNIIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC=NC2=S)Br |
Origin of Product |
United States |
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